2-(2-Phenyl-2H-1,2,3-triazol-4-yl)pyrimidin-5-amine
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Overview
Description
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)pyrimidin-5-amine is a heterocyclic compound that combines a triazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring . The pyrimidine ring can then be introduced through various condensation reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole or pyrimidine rings .
Scientific Research Applications
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)pyrimidin-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-2H-1,2,3-triazol-4-yl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interact with receptors, leading to various biological effects . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde
- 1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
- 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
Uniqueness
2-(2-Phenyl-2H-1,2,3-triazol-4-yl)pyrimidin-5-amine is unique due to its combination of a triazole and pyrimidine ring, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C12H10N6 |
---|---|
Molecular Weight |
238.25 g/mol |
IUPAC Name |
2-(2-phenyltriazol-4-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C12H10N6/c13-9-6-14-12(15-7-9)11-8-16-18(17-11)10-4-2-1-3-5-10/h1-8H,13H2 |
InChI Key |
AFOFCAXCTDVQRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C3=NC=C(C=N3)N |
Origin of Product |
United States |
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